molecular formula C17H20Cl2N6O B2454669 3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide CAS No. 1119208-03-5

3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide

Cat. No.: B2454669
CAS No.: 1119208-03-5
M. Wt: 395.29
InChI Key: BBPHWFYURPFVFD-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The dichloro groups at positions 3 and 6 on the pyrimidine ring could make the compound more reactive. The piperazine ring attached to the pyrimidine ring could potentially enhance the biological activity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely show the pyrimidine and piperazine rings being nearly perpendicular to each other . This is a common feature in many biologically active compounds as it allows for interactions with various biological targets.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrimidines are known to undergo a variety of reactions. They can react with nucleophiles at the carbon between the two nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the dichloro groups and the piperazine ring would influence properties like solubility, melting point, and reactivity .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activity. Given the biological activity of many pyrimidine derivatives, this compound could potentially have interesting biological effects .

Properties

IUPAC Name

3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N6O/c18-13-3-4-14(19)23-15(13)16(26)20-7-2-8-24-9-11-25(12-10-24)17-21-5-1-6-22-17/h1,3-6H,2,7-12H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPHWFYURPFVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=C(C=CC(=N2)Cl)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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